Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate
Description
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a piperidine ring substituted at the 1-position of the pyrazole core and an ethyl ester group at the 3-position. Piperidine-containing pyrazoles are often explored for their CNS-targeting capabilities due to the basic nitrogen in piperidine, which enhances solubility and blood-brain barrier penetration .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 1-piperidin-4-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3 |
InChI Key |
CDMAOEANJRUDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Piperidine-Pyrazole Core
Coupling of resorcinol with piperidine derivatives :
A key innovation involves the direct coupling of resorcinol with a piperidine derivative in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a polar solvent such as water or alcohols (methanol, ethanol, isopropanol). This step yields a compound with a piperidin-4-yl substituent attached to a phenolic core.Reaction conditions :
The process employs bases like sodium hydroxide or metal alcoholates, with reactions carried out in polar solvents at elevated temperatures to facilitate coupling.
Step 2: Cyclization to Form the Pyrazole Ring
The intermediate undergoes cyclization with hydrazine derivatives or analogous reagents to form the pyrazole ring, often under reflux conditions with catalysts such as acetic acid or other acids.
Reaction conditions :
Heating in suitable solvents (e.g., ethanol) with hydrazine hydrate or methylhydrazine, leading to the formation of the pyrazole ring fused to the piperidine moiety.
Step 3: Esterification and Functional Group Modifications
The carboxylate group is introduced via esterification of the pyrazole carboxylic acid or its derivatives, typically using ethanol and catalytic amounts of acid or base.
Ester formation :
Reacting the acid with ethanol under reflux yields the ethyl ester, ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate .
Step 4: Protection and Deprotection Steps
If necessary, the piperidine nitrogen is protected with Boc groups during intermediate steps to prevent unwanted side reactions.
Deprotection :
The Boc group can be cleaved using acids such as hydrochloric acid or trifluoroacetic acid to yield the free amine if required.
Specific Reaction Conditions and Catalysts
| Step | Reagents | Solvent | Catalyst | Conditions | Notes |
|---|---|---|---|---|---|
| Coupling | NaOH/KOH, resorcinol, piperidine derivative | Water or alcohol | None | Elevated temperature (~80°C) | Direct coupling to form intermediate |
| Cyclization | Hydrazine hydrate | Ethanol | None | Reflux | Formation of pyrazole ring |
| Esterification | Ethanol, acid catalyst | Ethanol | Acid (e.g., sulfuric acid) | Reflux | Formation of ethyl ester |
| Protection/Deprotection | Boc anhydride, TFA | - | - | Room temp or reflux | Protecting group management |
Alternative Synthetic Strategies
- Direct amidation or acylation of piperidine derivatives with pyrazole carboxylic acids or esters under coupling conditions using reagents like EDC, DCC, or carbodiimides.
- Use of modern cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to attach heterocycles, although these are less common for this specific compound.
Data Tables Summarizing Synthesis Pathways
Summary of Research Findings
- The synthesis of This compound is achievable via multi-step reactions involving coupling of heterocyclic precursors and protective group strategies.
- The process benefits from using economical starting materials like resorcinol and employing base-catalyzed coupling reactions.
- Catalytic hydrogenation (e.g., Pd/C) can be used to modify intermediates and deprotect functional groups.
- Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure at each stage.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen in this compound exhibits nucleophilic properties, enabling reactions with electrophilic agents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.
-
Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA) in dichloromethane (DCM).
Table 1: Alkylation and Acylation Reactions
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylpiperidinium derivative | 78% |
| Acylation | AcCl, TEA, DCM, r.t. | N-acetylpiperidine derivative | 85% |
Cyclization and Heterocycle Formation
The pyrazole ring participates in cyclocondensation reactions. For example:
-
Pyranopyrazole Synthesis : Reacts with ethyl acetoacetate, hydrazine, and malononitrile under InCl₃ catalysis (20 mol%) in 50% EtOH under ultrasound (40°C, 20 min) to form pyrano[2,3-c]pyrazole derivatives . This four-component reaction achieves up to 95% yield due to synergistic effects of ultrasound and InCl₃ .
Key Conditions :
-
Catalyst : InCl₃ (20 mol%)
-
Solvent : 50% EtOH
-
Temperature : 40°C
-
Time : 20 min
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis and subsequent derivatization:
-
Hydrolysis : Treatment with NaOH (2M, aqueous ethanol, reflux) yields the carboxylic acid derivative.
-
Amidation : The hydrolyzed acid reacts with amines (e.g., benzylamine) via carbodiimide coupling (EDC·HCl, DMAP, DCM) to form amides .
Table 2: Ester Hydrolysis and Amidation
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O, reflux | Carboxylic acid derivative | 90% |
| Amidation | EDC·HCl, DMAP, DCM | Benzylamide derivative | 82% |
Cross-Coupling Reactions
The pyrazole ring’s C–H bonds facilitate palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.
-
Sonogashira Coupling : With terminal alkynes (CuI, PdCl₂(PPh₃)₂, TEA) to generate alkynylated pyrazoles.
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DME/H₂O (3:1)
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is used as a precursor in drug development. Research shows that it has biological activities and the ability to bind to specific receptors, suggesting potential therapeutic applications in cancer treatment and antimicrobial activity. Further studies are needed to understand the mechanisms involved.
- Synthesis of Pyrazoles this compound is involved in synthesizing substituted pyrazoles . One method involves a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to produce 3,4,5-trisubstituted pyrazoles .
- Cannabinoid Receptor Research Pyrazole derivatives, including those related to this compound, have been developed to target cannabinoid receptors (CB1) for treating metabolic disorders like obesity and diabetes .
- PET Tracers Aryl-piperidine derivatives, related to this compound, are used as positron emission tomography (PET) tracers .
Safety and Hazards
This compound hydrochloride is classified with the following hazards :
- GHS Classification:
- Skin Irrit. 2 (100%)
- Eye Irrit. 2A (100%)
- STOT SE 3 (100%)
- Hazard Statements:
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary measures:
- P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501
Mechanism of Action
The mechanism of action of Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The biological and physicochemical properties of pyrazole-3-carboxylates are highly dependent on substituents at the 1-, 4-, and 5-positions. Key analogs and their properties are summarized below:
Table 1: Comparison of Ethyl Pyrazole-3-carboxylate Derivatives
Key Observations:
- Aromatic Substituents : Derivatives with para-substituted phenyl groups (e.g., 4-hydroxyphenyl in ) exhibit higher melting points, suggesting strong intermolecular interactions (e.g., hydrogen bonding).
- Piperidine vs. Aromatic Groups : The piperidine moiety in the target compound may improve solubility compared to purely aromatic substituents (e.g., diphenyl in ), which are more lipophilic .
Stability and Commercial Viability
- By-Product Formation : Side reactions during synthesis (e.g., carbamoyl formation in ) can reduce yields and complicate purification compared to halogenated derivatives .
Biological Activity
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of both a piperidine ring and a pyrazole ring, with the chemical formula C₁₁H₁₇N₃O₂ and a molecular weight of approximately 223.27 g/mol. Its unique structural features contribute to its biological activity, making it a valuable target for drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
2. Anticancer Activity
Preliminary studies have demonstrated the compound's anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. For instance, in vitro assays showed that this compound significantly reduced the viability of breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 20 |
| PDAC | 25 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration, suggesting that this compound could be further explored for cancer therapy .
1. Receptor Binding
The compound's ability to bind to specific biological targets has been investigated. It shows promise in interacting with key receptors involved in cancer progression and microbial resistance. For example, binding assays revealed that it competes effectively with known ligands for certain receptor sites, indicating its potential as a therapeutic agent.
2. Signaling Pathways
Studies have suggested that this compound may modulate critical signaling pathways such as ERK and NF-kB, which are often dysregulated in cancer cells. By inhibiting these pathways, the compound could disrupt tumor growth and metastasis .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid | Lacks ethyl ester group | May affect solubility and reactivity |
| 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxamide | Contains an amide group instead of an ester | Potentially different biological activity |
| 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxaldehyde | Contains an aldehyde group | May exhibit higher reactivity due to aldehyde functionality |
This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological properties compared to related compounds .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism and applications in clinical settings.
- Cancer Treatment : Clinical trials are needed to assess its efficacy in human subjects, particularly focusing on its role in combination therapies for more effective treatment regimens.
Q & A
Q. What are the common synthetic routes for Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate?
The compound is typically synthesized via multi-step procedures involving cycloaddition or condensation reactions. For example, pyrazole core formation can be achieved by reacting hydrazine derivatives with β-keto esters, followed by functionalization of the piperidine moiety. Key intermediates often involve protecting group strategies (e.g., tetrahydropyranyl groups) to ensure regioselectivity . Post-synthetic modifications, such as ester hydrolysis or halogenation, require controlled conditions (e.g., N-chlorosuccinimide in DMF at 70°C) to avoid side reactions like carbamoyl byproduct formation .
Q. How is the compound characterized structurally and chemically?
Structural elucidation relies on:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positioning. For example, aromatic proton signals in DMSO-d₆ at δ 7.63–7.80 ppm indicate pyrazole ring protons, while ester groups appear as quartets near δ 4.18–4.21 ppm .
- X-ray crystallography via SHELX programs to resolve bond lengths and angles, critical for validating tautomeric forms .
- LC-MS for purity assessment and molecular ion identification (e.g., m/z 273 [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure due to potential irritancy .
- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., chlorinated intermediates) .
- Dispose of waste via licensed hazardous chemical disposal services, as incomplete degradation may pose environmental risks .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize byproducts like 4-carbamoylpyrazole derivatives?
- Reaction condition tuning : Lowering temperature during cycloaddition steps reduces undesired nucleophilic substitution at the cyano group .
- Catalyst selection : Sodium ethoxide promotes regioselective pyrazole formation over competing pathways .
- Chromatographic purification : Combiflash systems with gradients (e.g., 30% EtOAc/hexane) isolate target compounds from carbamoyl byproducts .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) during characterization?
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO can deshield protons .
- Tautomerism analysis : Use X-ray data to confirm dominant tautomeric forms, as pyrazole rings may exhibit keto-enol equilibria .
- Cross-validation : Pair NMR with high-resolution MS and IR to resolve ambiguities in functional group assignments .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Utilize crystallographic data (e.g., bond angles from SHELXL-refined structures) to model interactions with biological targets like enzymes or receptors .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for enhanced bioactivity .
- Molecular dynamics simulations : Assess conformational stability of the piperidine-pyrazole scaffold in solvent environments .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity data across studies?
- Purity verification : Re-analyze compound batches via HPLC to rule out impurity-driven variability .
- Assay standardization : Control variables like solvent (DMSO concentration) and cell lines to ensure reproducibility .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., methyl vs. ethyl esters) to identify substituent-specific trends .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
